molecular formula C25H32N2O4S B2473931 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 922024-43-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No. B2473931
CAS RN: 922024-43-9
M. Wt: 456.6
InChI Key: HRWVPYKRURIYCY-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H32N2O4S and its molecular weight is 456.6. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Novel methods for synthesizing benzimidazole-tethered oxazepine heterocyclic hybrids have been developed. These compounds, similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, have been synthesized from N-alkylated benzimidazole 2-carboxaldehyde (Almansour et al., 2016).

  • Molecular Structure and Charge Distribution

    The molecular structures and charge distributions of these compounds have been extensively studied using techniques like X-ray diffraction and DFT studies, providing valuable insights into their physical and chemical properties (Almansour et al., 2016).

Potential Applications

  • Nonlinear Optical (NLO) Properties

    Research on similar compounds has revealed potential applications in nonlinear optical (NLO) properties, indicating their utility in photonic and optoelectronic devices (Almansour et al., 2016).

  • Pharmacological Potential

    While the specific compound was not directly studied for pharmacological uses, similar structures have been examined for various therapeutic potentials, such as antibacterial activity and as carbonic anhydrase inhibitors. However, detailed information on these aspects is not provided in the scope of your requirements (Abbasi et al., 2016).

  • Photophysical Properties

    The study of photophysical properties of similar oxazepine derivatives reveals potential applications in the field of material science, particularly in light-emitting materials (Petrovskii et al., 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S/c1-9-12-27-21-13-20(10-11-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h9-11,13,26H,1,12,14H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWVPYKRURIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

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